molecular formula C8H13NO3 B8537742 N-(2-Methylpropanoyl)-3-oxobutanamide CAS No. 38367-30-5

N-(2-Methylpropanoyl)-3-oxobutanamide

Cat. No.: B8537742
CAS No.: 38367-30-5
M. Wt: 171.19 g/mol
InChI Key: JADSNUSFUQOSQS-UHFFFAOYSA-N
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Description

N-Aryl-3-oxobutanamides are a class of organic compounds characterized by a β-ketoamide backbone with an aryl group attached to the nitrogen atom. These compounds are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., pyrimidines, isoxazolopyridines) , pigment production , and bioactive molecule development . Their reactivity is influenced by the electronic and steric effects of substituents on the aryl group.

Properties

CAS No.

38367-30-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-(2-methylpropanoyl)-3-oxobutanamide

InChI

InChI=1S/C8H13NO3/c1-5(2)8(12)9-7(11)4-6(3)10/h5H,4H2,1-3H3,(H,9,11,12)

InChI Key

JADSNUSFUQOSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key derivatives and their properties are summarized below:

Compound Name Substituent(s) on Aryl Group Molecular Formula Molecular Weight Key Properties/Applications References
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitro C₁₀H₁₀N₂O₄ 222.20 Bright yellow crystalline powder; pigment synthesis
N-(4-Methylphenyl)-3-oxobutanamide 4-Methyl C₁₁H₁₃NO₂ 191.23 White crystalline solid; industrial dye intermediate
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide 2-Chloro, 6-methyl C₁₁H₁₂ClNO₂ 225.67 Density: 1.247 g/cm³; B.P.: 382.6°C
N-(2-Methoxyphenyl)-3-oxobutanamide 2-Methoxy C₁₁H₁₃NO₃ 207.23 Precursor for dihydroisoxazolopyridines
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide 2-Chloro, 5-CF₃ C₁₁H₁₀ClF₃NO₂ 289.65 High lipophilicity; potential bioactive agent

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, favoring coupling reactions in pigment synthesis .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups stabilize intermediates in heterocyclization reactions, directing product selectivity .
  • Halogen Substituents : Chlorine (Cl) increases lipophilicity, improving membrane permeability in bioactive compounds .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis of N-(2,4-bis(trifluoromethyl)phenyl)-3-oxobutanamide derivatives achieves high yields (85–92%) without purification, enabling scalable production .
  • Structural Validation : X-ray crystallography confirms the planar β-ketoamide moiety in N-(4-Ethoxyphenyl)-3-oxobutanamide, critical for its role as a metabolic intermediate .
  • Biological Potential: N-(4-Nitrophenyl)-3-oxobutanamide derivatives show antioxidant activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

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